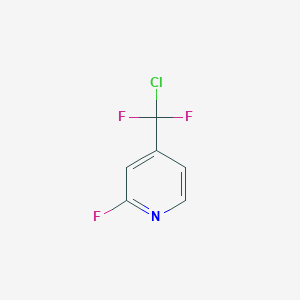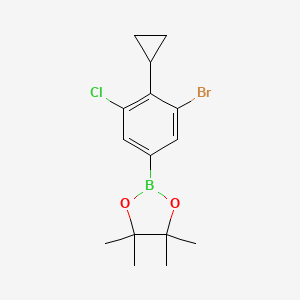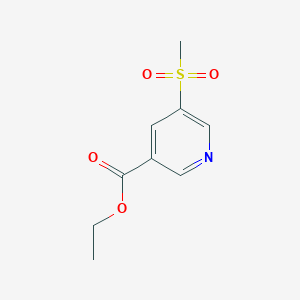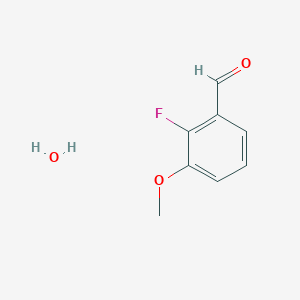
2-Fluoro-3-methoxybenzaldehyde hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-3-methoxybenzaldehyde hydrate is a fluorinated benzaldehyde derivative. It is characterized by the presence of a fluorine atom at the 2-position and a methoxy group at the 3-position on the benzene ring, with an aldehyde functional group. This compound is commonly used as a building block in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Fluoro-3-methoxybenzaldehyde hydrate can be synthesized through various methods. One common approach involves the reaction of 2-fluoro-3-methoxybenzyl alcohol with an oxidizing agent such as pyridinium chlorochromate (PCC) to yield the aldehyde . Another method includes the use of 2-fluoro-3-methoxybenzyl chloride, which undergoes a nucleophilic substitution reaction with a suitable nucleophile to form the desired aldehyde .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation reactions using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-methoxybenzaldehyde hydrate undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: 2-Fluoro-3-methoxybenzoic acid.
Reduction: 2-Fluoro-3-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-3-methoxybenzaldehyde hydrate is widely used in scientific research due to its versatility as a synthetic intermediate. Some of its applications include:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the development of fluorescent probes and labeling agents.
Medicine: Utilized in the synthesis of potential pharmaceutical compounds, including antihypertensive agents and anticancer drugs.
Industry: Applied in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Fluoro-3-methoxybenzaldehyde hydrate depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that target specific molecular pathways. For example, it can be used to synthesize compounds that inhibit protein kinases or other enzymes involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-methoxybenzaldehyde
- 3-Fluoro-4-methoxybenzaldehyde
- 4-Fluoro-3-methoxybenzaldehyde
Uniqueness
2-Fluoro-3-methoxybenzaldehyde hydrate is unique due to the specific positioning of the fluorine and methoxy groups on the benzene ring, which can influence its reactivity and interactions with other molecules. This unique structure makes it a valuable intermediate in the synthesis of various biologically active compounds .
Properties
Molecular Formula |
C8H9FO3 |
|---|---|
Molecular Weight |
172.15 g/mol |
IUPAC Name |
2-fluoro-3-methoxybenzaldehyde;hydrate |
InChI |
InChI=1S/C8H7FO2.H2O/c1-11-7-4-2-3-6(5-10)8(7)9;/h2-5H,1H3;1H2 |
InChI Key |
AKTSWYRKULRTHF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1F)C=O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


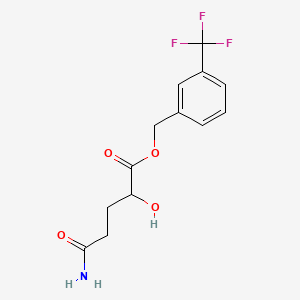
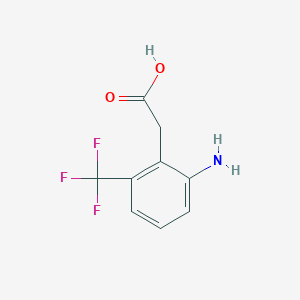
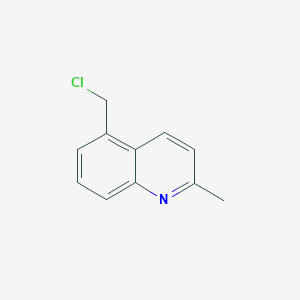
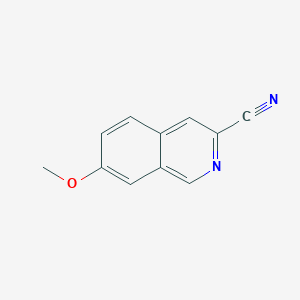
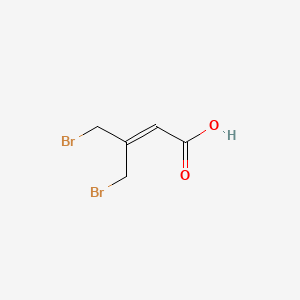


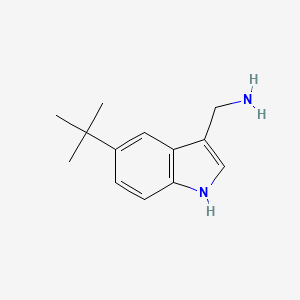
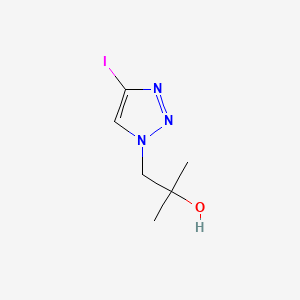
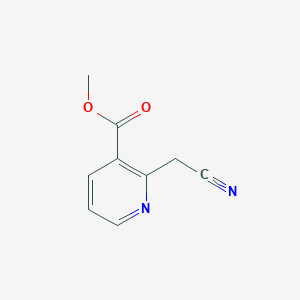
![1-[(3-Methyl-2-pyridyl)methyl]guanidine](/img/structure/B13677462.png)
